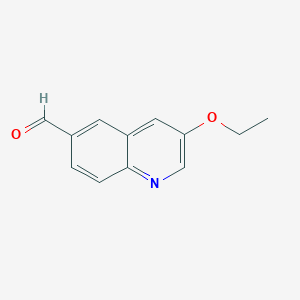

3-Ethoxyquinoline-6-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-ethoxyquinoline-6-carbaldehyde |

InChI |

InChI=1S/C12H11NO2/c1-2-15-11-6-10-5-9(8-14)3-4-12(10)13-7-11/h3-8H,2H2,1H3 |

InChI Key |

DOEPKKRKJAUOLT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=C2C=CC(=CC2=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxyquinoline 6 Carbaldehyde and Its Precursors

Retrosynthetic Analysis of 3-Ethoxyquinoline-6-carbaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Ethoxyquinoline-6-carbaldehyde, the primary disconnection is at the C6-aldehyde group, suggesting a formylation reaction on a 3-ethoxyquinoline precursor. This leads to two main retrosynthetic pathways:

Pathway 1: Late-stage formylation. This approach involves the synthesis of the 3-ethoxyquinoline core first, followed by the introduction of the aldehyde group at the C6 position. This is often achieved through electrophilic substitution reactions like the Vilsmeier-Haack formylation.

Pathway 2: Precursor with C6 functionality. This strategy begins with a benzene (B151609) ring already containing a group that can be converted into an aldehyde, such as a methyl or hydroxymethyl group. The quinoline (B57606) ring is then constructed, followed by oxidation of the C6 substituent to the desired aldehyde.

A third, more modern approach involves the direct C-H functionalization of the quinoline ring system, which can be a highly efficient method.

Direct Synthesis Approaches to 3-Ethoxyquinoline-6-carbaldehyde

These methods involve the introduction of the aldehyde group directly onto a pre-formed 3-ethoxyquinoline ring.

Vilsmeier-Haack Formylation Strategies for Quinoline Carbaldehydes

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org The resulting electrophilic iminium salt then attacks the electron-rich quinoline ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org

For the synthesis of 3-Ethoxyquinoline-6-carbaldehyde, the ethoxy group at the C3 position activates the quinoline ring, directing the formylation to the electron-rich positions. The reaction conditions, such as temperature and the specific Vilsmeier reagent used, can be optimized to favor formylation at the C6 position. jk-sci.com This method is advantageous due to the relatively mild reaction conditions and the ready availability of the reagents. rsc.org

Table 1: Vilsmeier-Haack Reaction Parameters

| Parameter | Description |

| Substrate | Electron-rich aromatic or heteroaromatic compounds (e.g., 3-ethoxyquinoline) |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Intermediate | Vilsmeier reagent (a chloroiminium salt) |

| Reaction Type | Electrophilic aromatic substitution |

| Product | Aryl or heteroaryl aldehyde |

Oxidation Reactions of Corresponding Methyl or Hydroxymethyl Quinoline Precursors

An alternative direct synthesis involves the oxidation of a precursor where a methyl or hydroxymethyl group is already present at the C6 position of the 3-ethoxyquinoline ring. This two-step approach first requires the synthesis of 3-ethoxy-6-methylquinoline or 3-ethoxy-6-(hydroxymethyl)quinoline.

The subsequent oxidation of the methyl or hydroxymethyl group to an aldehyde can be achieved using a variety of oxidizing agents. For instance, the oxidation of a hydroxymethyl group to an aldehyde can be performed using reagents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.

A related approach involves the reduction of a corresponding carbaldehyde to a hydroxymethyl group, for example, using sodium borohydride (B1222165), which can then be used in further synthetic steps. medcraveonline.com

Palladium-Catalyzed Formylation and C-H Arylation Reactions

Modern synthetic methods offer palladium-catalyzed reactions as a powerful tool for the formylation of aryl halides and the direct C-H functionalization of heterocycles. nih.gov

In one approach, an aryl iodide precursor can be formylated using carbon dioxide as a C1 source under palladium catalysis. organic-chemistry.org This method is environmentally friendly and proceeds under mild conditions. Another variation uses formic acid as the source of carbon monoxide in a palladium-catalyzed reductive carbonylation. organic-chemistry.org

Palladium-catalyzed C-H arylation offers a direct route to functionalize the quinoline ring without the need for pre-installed leaving groups. While less common for direct formylation, this strategy is highly valuable for creating carbon-carbon bonds and could be adapted for the synthesis of 3-Ethoxyquinoline-6-carbaldehyde precursors.

Table 2: Palladium-Catalyzed Formylation of Aryl Iodides

| Component | Example |

| Catalyst | Pd(OAc)₂ or other Pd complexes |

| Ligand | Triphenylphosphine (B44618) (PPh₃) or other phosphine (B1218219) ligands |

| CO Source | Carbon dioxide (CO₂) or Formic acid (HCOOH) |

| Solvent | Toluene, DMF |

| Product | Aromatic aldehyde |

Multi-Step Synthesis from Precursors Incorporating Specific Functionalities

This approach focuses on building the quinoline ring from precursors that already contain the desired ethoxy group at the future C3 position.

Strategies for Quinoline Ring Formation with Ethoxy Substitution at Position 3

Several classic named reactions can be adapted to construct the quinoline skeleton with a 3-ethoxy substituent. These methods typically involve the condensation of an aniline (B41778) derivative with a β-dicarbonyl compound or its equivalent.

Combes Quinoline Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. To achieve a 3-ethoxy substituent, a β-keto ester with an ethoxy group at the α-position could be a suitable starting material.

Doebner-von Miller Reaction: This reaction uses an α,β-unsaturated aldehyde or ketone, which reacts with an aniline in the presence of a Lewis acid or a Brønsted acid. By choosing an appropriate α,β-unsaturated carbonyl compound bearing an ethoxy group, the desired 3-ethoxyquinoline can be synthesized.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group (e.g., an α-ethoxy ketone or aldehyde). This provides a regioselective route to substituted quinolines.

Palladium-catalyzed methods are also employed for quinoline synthesis. For example, the coupling and cyclization of 2-iodoanilines with α,β-unsaturated carbonyl compounds can yield 3-substituted quinolin-2(1H)-ones, which can be further modified to obtain the desired 3-ethoxyquinoline. nih.gov

Introduction of the Ethoxy Group at Position 3 Post-Quinoline Ring Formation

The reaction begins with the deprotonation of 3-hydroxyquinoline (B51751) using a suitable base to form the more nucleophilic quinolin-3-olate anion. The choice of base is crucial to ensure complete deprotonation without promoting side reactions. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).

Following the formation of the alkoxide, an ethylating agent is introduced. Ethyl iodide or ethyl bromide are common reagents for this step. The quinolin-3-olate anion acts as a nucleophile, attacking the electrophilic ethyl group and displacing the halide to form the 3-ethoxyquinoline product. This reaction is a classic example of an Sₙ2 reaction.

While direct examples for 3-ethoxyquinoline are rooted in this fundamental principle, analogous syntheses on the quinoline scaffold are well-documented. For instance, 8-alkoxy-substituted quinaldines have been prepared through simple alkyl halide substitution of 8-hydroxy-2-methylquinoline in the presence of a base nih.gov. Similarly, the synthesis of 4-alkoxy-8-hydroxyquinolines demonstrates the utility of this approach, where a protecting group is used on one hydroxyl group while another is alkylated researchgate.net. The synthesis of specific radiolabeled ligands, such as [O-ethyl-¹¹C] labeled compounds, also relies on this reliable alkylation method using corresponding labeled alkyl iodides researchgate.net.

Table 1: Reaction Conditions for Williamson Ether Synthesis of Hydroxyquinolines

| Precursor | Reagents | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 3-Hydroxyquinoline | Ethyl iodide | NaH | DMF | 3-Ethoxyquinoline | General Method |

| 8-Hydroxy-2-methylquinoline | Alkyl halide | Base | DMF | 8-Alkoxy-2-methylquinoline | nih.gov |

| 4-Hydroxy-8-tosyloxyquinoline | Alkyl halide | Base | Various | 4-Alkoxy-8-tosyloxyquinoline | researchgate.net |

Selective Introduction of the Carbaldehyde Group at Position 6

Selectively introducing a carbaldehyde (formyl) group at the C-6 position of a 3-ethoxyquinoline substrate presents a significant regiochemical challenge. The ethoxy group at C-3 is an activating, ortho-, para-directing group. This electronic influence preferentially directs incoming electrophiles to positions 2, 4, and 7 of the quinoline ring, making direct formylation at C-6 difficult.

Several electrophilic formylation reactions exist, such as the Vilsmeier-Haack, Gattermann, Duff, and Reimer-Tiemann reactions nih.govmdpi.com. However, their application to 3-ethoxyquinoline for C-6 formylation is not straightforward.

Vilsmeier-Haack Reaction: This reaction uses a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to formylate electron-rich aromatic rings nih.govthieme-connect.com. While highly effective for many heterocycles, the regioselectivity is dictated by the existing substituents. For 3-ethoxyquinoline, formylation would likely occur at other, more activated positions.

Duff Reaction: This method uses hexamine to formylate activated rings like phenols, typically in the ortho position wikipedia.org. Studies on 6-hydroxyquinoline (B46185) have shown that the Duff reaction leads exclusively to formylation at the C-5 position nih.govmdpi.com.

Reimer-Tiemann Reaction: This reaction employs chloroform (B151607) in a basic solution and is primarily used for the ortho-formylation of phenols wikipedia.orgwikipedia.org. Its utility for achieving C-6 substitution on a 3-ethoxyquinoline backbone is limited and complicated by the quinoline nitrogen.

Given these challenges, a more viable strategy involves constructing the quinoline ring with the required C-6 substituent already in place. This approach circumvents the issue of regioselectivity in electrophilic substitution. Classical quinoline syntheses are well-suited for this purpose:

Skraup or Doebner-von Miller Synthesis: These reactions condense an aniline derivative with glycerol (B35011) (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under acidic and oxidative conditions rsc.org. By starting with p-aminobenzaldehyde or a protected version thereof, the aldehyde group is pre-positioned to become the C-6 substituent of the final quinoline ring.

Vilsmeier-Haack Cyclization: An alternative application of the Vilsmeier-Haack reagent involves the cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines chemijournal.comresearchgate.net. The substituents on the resulting quinoline are determined by the starting N-arylacetamide. Using a derivative of p-aminoacetanilide could potentially yield a quinoline with a group at C-6 that can be subsequently converted to a carbaldehyde.

Table 2: Comparison of Formylation Strategies

| Method | Description | Applicability to C-6 Formylation | Reference |

|---|---|---|---|

| Vilsmeier-Haack | Electrophilic formylation of electron-rich rings. | Low regioselectivity for C-6 with C-3 ethoxy group. | nih.govthieme-connect.com |

| Duff Reaction | Formylation of phenols, typically ortho. | Low; directs to C-5 on 6-hydroxyquinoline. | nih.govwikipedia.org |

| Skraup Synthesis | Ring construction from an aniline and glycerol. | High; use of p-aminobenzaldehyde precursor ensures C-6 substitution. | rsc.org |

Green Chemistry Principles and Sustainable Synthesis Routes

The synthesis of quinoline derivatives is increasingly being viewed through the lens of green chemistry, aiming to develop more environmentally benign and sustainable processes. nih.govnih.gov Traditional methods often require harsh conditions, such as high temperatures and strong acids, and utilize hazardous reagents and solvents. wikipedia.orgwikipedia.org Modern approaches focus on minimizing waste, reducing energy consumption, and employing safer materials. nih.gov

Key green chemistry strategies applicable to the synthesis of quinoline scaffolds include:

Use of Greener Solvents: Shifting from hazardous organic solvents to more environmentally friendly alternatives is a core principle. Water and ethanol (B145695) have been successfully used as solvents in various quinoline syntheses, reducing both toxicity and waste disposal issues. nih.govwikipedia.org

Catalysis: The use of catalysts, particularly recyclable and non-toxic ones, is preferred over stoichiometric reagents. Various green catalysts, including p-toluenesulfonic acid (p-TSA), cerium nitrate, and polymer-supported sulphonic acid, have proven effective. nih.govmdpi.com Nanocatalysts are also emerging as a highly efficient and reusable option for quinoline synthesis. researchgate.net

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound have been employed to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. wikipedia.orgrsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product. These reactions are inherently greener as they reduce the number of synthetic steps, minimize solvent use for intermediate purifications, and save time and energy. wikipedia.orgnih.gov

These principles can be applied to the synthesis of 3-ethoxyquinoline-6-carbaldehyde by, for example, performing the Williamson ether synthesis using a recyclable phase-transfer catalyst or constructing the quinoline ring via a one-pot, multicomponent reaction in a green solvent. nih.gov

Atom Economy and Reaction Efficiency in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgresearchgate.net A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste by-products.

The efficiency of synthetic pathways leading to quinoline derivatives can be evaluated using this metric.

Addition and Cycloaddition Reactions: These reactions are inherently atom-economical as they involve the combination of reactants where all atoms are incorporated into the final product. Many multicomponent reactions used for quinoline synthesis fall into this category, representing highly efficient pathways. wikipedia.org

Substitution and Elimination Reactions: In contrast, substitution and elimination reactions are often less atom-economical because they inherently produce by-products. For example, in the Williamson ether synthesis, a salt (e.g., sodium iodide) is formed as a by-product. Similarly, formylation reactions like the Vilsmeier-Haack produce stoichiometric amounts of waste. researchgate.net

Chemical Reactivity and Derivatization of 3 Ethoxyquinoline 6 Carbaldehyde

Reactivity of the Aldehyde (–CHO) Functionality at Position 6

The aldehyde group (–CHO) is one of the most reactive functional groups in organic chemistry, participating in numerous reactions that are fundamental to synthetic strategies. Its reactivity stems from the polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate which is then typically protonated to yield the final product.

The reaction of 3-Ethoxyquinoline-6-carbaldehyde with primary amines, hydroxylamine, or hydrazines leads to the formation of Schiff bases (imines, oximes, and hydrazones, respectively). These reactions proceed via nucleophilic addition to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. These reactions are often catalyzed by a small amount of acid.

While 3-Ethoxyquinoline-6-carbaldehyde is expected to readily undergo these transformations, specific examples from the scientific literature are not prevalent. However, the expected products can be reliably predicted based on established chemical principles.

| Reactant | Product Type | Expected Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | |

| Hydroxylamine (NH₂OH) | Oxime | |

| Hydrazine (B178648) (NH₂NH₂) | Hydrazone |

The aldehyde group of 3-Ethoxyquinoline-6-carbaldehyde can be readily reduced to a primary alcohol, yielding (3-ethoxyquinolin-6-yl)methanol. This transformation is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, while lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent also capable of this conversion. A patent for a related compound, isoquinoline-6-carbaldehyde, demonstrates the use of LiAlH₄ in THF to achieve this type of reduction google.com.

The resulting primary alcohol, (3-ethoxyquinolin-6-yl)methanol, is itself a useful intermediate. It can be re-oxidized to the parent aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or undergo other transformations typical of primary alcohols, such as conversion to alkyl halides or ethers.

| Reaction Type | Reagent(s) | Product | Notes |

|---|---|---|---|

| Reduction | 1. NaBH₄ or LiAlH₄ 2. H₂O or mild acid workup | (3-ethoxyquinolin-6-yl)methanol | A common and high-yielding transformation for aldehydes. |

| Oxidation (of the alcohol) | MnO₂, PCC, or Swern oxidation conditions | 3-Ethoxyquinoline-6-carbaldehyde | Reforms the starting aldehyde from the primary alcohol. |

Olefination reactions provide a powerful method for converting the carbonyl C=O bond into a C=C double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most important methods for achieving this transformation.

Wittig Reaction : Involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome depends on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction : Utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. A key advantage is that the phosphate (B84403) byproduct is water-soluble, simplifying purification.

3-Ethoxyquinoline-6-carbaldehyde is an excellent substrate for these reactions, allowing for the synthesis of various 6-vinylquinoline derivatives.

| Reaction | Typical Reagent | Expected Major Product | Product Stereochemistry |

|---|---|---|---|

| Wittig Reaction (non-stabilized) | Ph₃P=CHR (R = alkyl) | (Z)-alkene | |

| Wittig Reaction (stabilized) | Ph₃P=CH-EWG (EWG = CO₂R, CN) | (E)-alkene | |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂-EWG + Base | (E)-alkene |

As an aromatic aldehyde lacking α-hydrogens, 3-Ethoxyquinoline-6-carbaldehyde cannot enolize and act as the nucleophilic component in condensation reactions. However, it can serve as an excellent electrophilic partner in directed (or crossed) aldol (B89426) and Knoevenagel condensations.

Crossed Aldol Condensation : In a reaction with an enolizable ketone or aldehyde (e.g., acetone) in the presence of a base, 3-Ethoxyquinoline-6-carbaldehyde will be attacked by the enolate to form a β-hydroxy carbonyl compound. Subsequent heating often leads to dehydration, yielding an α,β-unsaturated carbonyl derivative.

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as malonic esters or malononitrile). The reaction is typically catalyzed by a weak base (e.g., piperidine or pyridine) and results in the formation of a new C=C bond.

These reactions provide a route to extend the carbon chain at the 6-position and introduce new functionalities.

| Reaction | Reactant | Typical Conditions | Expected Product Type |

|---|---|---|---|

| Crossed Aldol Condensation | Acetone (CH₃COCH₃) | NaOH, EtOH, Heat | α,β-Unsaturated Ketone |

| Knoevenagel Condensation | Diethyl malonate | Piperidine, Acetic Acid, Heat | α,β-Unsaturated Diester |

| Knoevenagel Condensation | Malononitrile | Piperidine, EtOH | α,β-Unsaturated Dinitrile |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group is readily oxidized to a carboxylic acid. This is a common transformation in organic synthesis and can be achieved with a variety of oxidizing agents. For 3-Ethoxyquinoline-6-carbaldehyde, this reaction yields the valuable derivative 3-ethoxyquinoline-6-carboxylic acid.

While many standard oxidants (e.g., potassium permanganate (B83412), chromic acid) can effect this transformation, milder conditions are often preferred to avoid side reactions on the quinoline (B57606) ring. A study on the oxidation of structurally similar 2-chloroquinoline-3-carbaldehydes demonstrated a highly effective method using silver nitrate (AgNO₃) and sodium hydroxide (B78521) (NaOH) in ethanol (B145695). tandfonline.com This method proceeds under relatively mild conditions and provides the corresponding carboxylic acid in high yield. tandfonline.com This procedure is expected to be directly applicable to the oxidation of 3-Ethoxyquinoline-6-carbaldehyde.

| Substrate Type | Reagents | Solvent | Conditions | Product Type | Reported Yield |

|---|---|---|---|---|---|

| 2-chloroquinoline-3-carbaldehyde | AgNO₃, NaOH | Aqueous EtOH | Room Temperature, 12 h | 2-chloroquinoline-3-carboxylic acid | 83-92% |

Benzoin Condensation and Related Self-Condensation Reactions

The reactivity of the aldehyde functional group at the C-6 position of 3-Ethoxyquinoline-6-carbaldehyde allows it to participate in certain condensation reactions. However, its structural characteristics dictate the specific types of reactions that are feasible.

Benzoin Condensation: 3-Ethoxyquinoline-6-carbaldehyde, as an aromatic aldehyde, is a suitable substrate for the benzoin condensation. This reaction involves the coupling of two aldehyde molecules to form an α-hydroxyketone, known as a benzoin. rsc.orgresearchgate.net The reaction is typically catalyzed by nucleophiles such as cyanide ions or N-heterocyclic carbenes (NHCs). rsc.orgresearchgate.netorganic-chemistry.org The mechanism involves the initial nucleophilic attack of the catalyst on the aldehyde's carbonyl carbon. This is followed by a proton transfer and a polarity reversal (umpolung) of the carbonyl carbon, which then acts as a nucleophile, attacking a second molecule of the aldehyde. rsc.orgacs.org Subsequent proton transfer and elimination of the catalyst yield the final benzoin product. Given that 3-Ethoxyquinoline-6-carbaldehyde is an aromatic aldehyde, it can undergo this self-condensation to form the corresponding α-hydroxyketone. It could also participate in mixed benzoin condensations with other aromatic aldehydes. researchgate.netacs.org

Self-Condensation Reactions (Aldol Type): In contrast to the benzoin condensation, 3-Ethoxyquinoline-6-carbaldehyde is incapable of undergoing a typical base- or acid-catalyzed self-aldol condensation. Aldol condensations require the presence of at least one α-hydrogen on one of the participating carbonyl compounds to form an enolate or enol nucleophile. quimicaorganica.org In 3-Ethoxyquinoline-6-carbaldehyde, the aldehyde group is directly attached to the C-6 carbon of the quinoline ring. This carbon atom does not possess any hydrogen atoms; therefore, the molecule lacks the necessary enolizable protons to act as the nucleophilic partner in an aldol reaction. researchgate.net While it cannot form an enolate and act as the nucleophile, it can function as the electrophilic acceptor in a crossed-aldol condensation if reacted with another aldehyde or ketone that does possess α-hydrogens. researchgate.netresearchgate.net

| Reaction Type | Feasibility | Reason | Potential Role of Compound |

|---|---|---|---|

| Benzoin Condensation | Yes | Aromatic aldehyde structure is suitable for cyanide or NHC-catalyzed coupling. rsc.orgresearchgate.net | Both nucleophile precursor (after umpolung) and electrophile. |

| Self-Aldol Condensation | No | Absence of enolizable α-hydrogens. researchgate.net | N/A |

| Crossed-Aldol Condensation | Yes | Can react with a separate enolizable carbonyl compound. | Electrophilic acceptor only. researchgate.net |

Reactivity of the Quinoline Heterocyclic Nucleus

The quinoline ring system is a fused heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring. This fusion results in a complex reactivity pattern, where the two rings exhibit distinct chemical behaviors. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, while the benzene ring is comparatively electron-rich. researchgate.netquimicaorganica.org

Electrophilic Aromatic Substitution (EAS) Reactions

In quinoline, electrophilic aromatic substitution (EAS) preferentially occurs on the more electron-rich benzene ring (carbocycle) rather than the deactivated pyridine ring. researchgate.netquimicaorganica.org The most favored positions for electrophilic attack are C-5 and C-8, as the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.orguop.edu.pktutorsglobe.com

For 3-Ethoxyquinoline-6-carbaldehyde, the directing effects of the two existing substituents must be considered:

3-Ethoxy group: The ethoxy group is an electron-donating group (EDG) through resonance. It is an activating group and an ortho, para-director. chemistrytalk.orglibretexts.orgpressbooks.pub

6-Carbaldehyde group: The aldehyde group is a strong electron-withdrawing group (EWG) through both induction and resonance. It is a deactivating group and a meta-director. libretexts.org

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (NAS) on the quinoline nucleus occurs on the electron-deficient pyridine ring, with positions C-2 and C-4 being the most susceptible to attack. researchgate.netuop.edu.pktutorsglobe.comquora.com This is because the negative charge in the intermediate σ-complex can be effectively stabilized by the electronegative nitrogen atom.

A classic example of NAS on quinoline is the Chichibabin reaction, which involves amination at the C-2 position using sodium amide (NaNH₂). researchgate.netuop.edu.pkjst.go.jpwikipedia.org This reaction results in the formation of 2-aminoquinoline with the elimination of a hydride ion. wikipedia.org In some cases, amination at C-4 can also occur. researchgate.net

In 3-Ethoxyquinoline-6-carbaldehyde, the presence of the electron-donating ethoxy group at C-3 would likely decrease the electrophilicity of the pyridine ring, potentially slowing down the rate of NAS compared to unsubstituted quinoline. However, attack at the C-2 and C-4 positions remains the most probable outcome for nucleophilic substitution on the heterocyclic nucleus.

| Reaction Type | Favored Ring | Most Probable Position(s) | Influence of Substituents |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Benzene Ring | C-5, C-7 | -OEt is an activating o,p-director; -CHO is a deactivating m-director. libretexts.org |

| Nucleophilic Aromatic Substitution (NAS) | Pyridine Ring | C-2, C-4 | -OEt group at C-3 may slightly deactivate the ring towards nucleophilic attack. |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Further Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including quinolines. The Suzuki-Miyaura and Heck reactions are prominent examples used to form new carbon-carbon bonds. rsc.orgwikipedia.org These reactions typically require a halide or triflate substituent on the quinoline ring to act as the electrophilic partner.

To utilize these reactions for the further functionalization of 3-Ethoxyquinoline-6-carbaldehyde, a halogen atom would first need to be introduced onto the quinoline nucleus, for example, via an electrophilic halogenation reaction. The resulting halo-substituted derivative could then serve as a substrate in cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org If a bromo- or iodo- derivative of 3-Ethoxyquinoline-6-carbaldehyde were prepared, it could be reacted with various aryl or vinyl boronic acids to introduce new substituents at the site of halogenation. This method is widely used in pharmaceutical discovery to build molecular complexity. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an organohalide, also catalyzed by palladium. rsc.orgrsc.org This would allow for the introduction of alkenyl groups onto the 3-Ethoxyquinoline-6-carbaldehyde scaffold, again starting from a halogenated precursor.

Recent advancements have also explored the direct C-H functionalization of heterocycles, which circumvents the need for pre-functionalization with a halide. nih.govsoton.ac.uk Such methods could potentially be applied to forge new C-C bonds directly at specific C-H positions on the 3-Ethoxyquinoline-6-carbaldehyde ring system.

Transformations Involving the Ethoxy Group at Position 3

Cleavage and Derivatization of Ether Linkage

The ethoxy group at the C-3 position is an aryl alkyl ether. The most common reaction involving this functional group is the cleavage of the ether linkage, which is typically achieved under harsh conditions using strong acids. libretexts.orglibretexts.org

Ether Cleavage: The cleavage of aryl alkyl ethers with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), proceeds via nucleophilic substitution. libretexts.orgyoutube.com The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, forming a good leaving group (an alcohol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile. In the case of an aryl alkyl ether, the nucleophile attacks the alkyl carbon (the ethyl group in this instance) because the sp²-hybridized carbon of the aromatic ring is resistant to Sₙ2 attack. libretexts.orglibretexts.org

Therefore, treating 3-Ethoxyquinoline-6-carbaldehyde with an excess of HBr or HI would be expected to yield 3-hydroxyquinoline-6-carbaldehyde (a phenol derivative) and the corresponding ethyl halide (bromoethane or iodoethane). libretexts.org Milder reagents, such as boron tribromide (BBr₃), are also highly effective for the cleavage of aryl ethers and could be employed to achieve this transformation. researchgate.net

Derivatization: While cleavage is the most common transformation, the ethoxy group itself is generally stable and unreactive under many conditions, making it a useful feature in a larger molecular scaffold. Derivatization would typically proceed after cleavage to the corresponding phenol, which is a much more versatile functional group for subsequent reactions like O-alkylation, esterification, or conversion to a triflate for cross-coupling reactions.

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The aldehyde functional group at the 6-position of 3-ethoxyquinoline-6-carbaldehyde serves as a versatile handle for the construction of fused heterocyclic systems through various cyclization and annulation reactions. These reactions are of significant interest in synthetic organic chemistry for the generation of complex polycyclic molecules with potential applications in medicinal chemistry and materials science. A predominant strategy for achieving such transformations is through multicomponent reactions (MCRs), which offer an efficient pathway to intricate molecular architectures in a single synthetic operation.

One of the most effective methods for the synthesis of fused quinoline derivatives is the one-pot multicomponent cyclization reaction involving an aldehyde, an active methylene (B1212753) compound, and a suitable amino-substituted heterocycle. nih.gov This approach is lauded for its high atom economy, operational simplicity, and the ability to generate molecular diversity. nih.gov

A prominent example of this strategy is the synthesis of pyrimido[4,5-b]quinoline derivatives. These compounds can be prepared through the condensation of an aromatic aldehyde, such as 3-ethoxyquinoline-6-carbaldehyde, with a 1,3-dicarbonyl compound like dimedone and an aminopyrimidine, such as 6-amino-1,3-dimethyluracil. nih.govresearchgate.net The reaction is typically catalyzed by an acid or a neutral catalyst like trityl chloride and proceeds via a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration to afford the final fused heterocyclic product. researchgate.net

The general scheme for this multicomponent reaction is depicted below:

Scheme 1: General synthesis of pyrimido[4,5-b]quinoline derivatives from an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil.

While specific studies employing 3-ethoxyquinoline-6-carbaldehyde in these reactions are not extensively documented in the cited literature, the reactivity of the aldehyde group is the cornerstone of this transformation. A wide range of aromatic aldehydes have been successfully used in these multicomponent reactions, indicating that 3-ethoxyquinoline-6-carbaldehyde would be a viable substrate. nih.govrsc.org The reaction conditions are often mild and can be promoted by various catalysts, including organocatalysts, and can even be performed under solvent-free or ultrasonically assisted conditions, aligning with the principles of green chemistry. nih.govrsc.org

The following table details representative examples of this type of multicomponent reaction with various aromatic aldehydes, which serve as a model for the expected reactivity of 3-ethoxyquinoline-6-carbaldehyde.

| Aldehyde | Active Methylene Compound | Amino Compound | Catalyst/Conditions | Fused Heterocyclic Product | Reference |

| Aromatic Aldehydes | Dimedone | 6-Amino-1,3-dimethyluracil | Trityl Chloride, Chloroform (B151607), Reflux | Pyrimido[4,5-b]quinolines | nih.govresearchgate.net |

| Aromatic Aldehydes | Dimedone | 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one | Acetic Acid or Ethanol, Reflux or Ultrasound | 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives | nih.gov |

| Aromatic Aldehydes | Dimedone, Barbituric Acid, or Meldrum's Acid | 6-Aminouracil | Ball-mill (mechanochemical), Solvent-free | Pyrimido[4,5-b]quinolines and Pyrido[2,3-d]pyrimidines | rsc.org |

| 2-Chloroquinoline-3-carbaldehydes | Dimedone or 3-Methyl-1H-pyrazol-5(4H)-one | 6-Aminouracils | L-proline | 4H-Pyrano[2,3-b]quinoline and 1,4-dihydrobenzo[b] nih.govnih.govnaphthyridine derivatives | zenodo.org |

Another significant class of annulation reactions for the synthesis of fused quinolines is the Friedländer synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone. wikipedia.orgnih.gov While 3-ethoxyquinoline-6-carbaldehyde itself does not possess the requisite 2-amino substituent for a classical intramolecular Friedländer cyclization, it can participate as the carbonyl component in intermolecular variations or other named reactions that lead to fused systems.

For instance, the Doebner-von Miller reaction, an acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds, provides a pathway to quinolines. wikipedia.orgsynarchive.com While not a direct cyclization of 3-ethoxyquinoline-6-carbaldehyde, this highlights the broader context of quinoline synthesis where aldehyde precursors are fundamental. Similarly, the Combes quinoline synthesis involves the reaction of anilines with β-diketones under acidic conditions. wikipedia.orgiipseries.org

Furthermore, quinoline aldehydes can be precursors to other fused systems like acridines. The Bernthsen acridine synthesis, for example, involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a dehydrating agent. nih.govpharmaguideline.com While a direct conversion of 3-ethoxyquinoline-6-carbaldehyde to an acridine via this method is not straightforward, related synthetic strategies for acridine synthesis often utilize aldehyde functionalities.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations of atomic nuclei in a magnetic field, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Ethoxyquinoline-6-carbaldehyde is anticipated to exhibit a series of distinct signals corresponding to each unique proton environment in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the quinoline (B57606) ring system will resonate in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the electron-donating ethoxy group and the electron-withdrawing aldehyde group. The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Ethoxyquinoline-6-carbaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | 9.8 - 10.5 | Singlet |

| Quinoline H | 7.0 - 9.0 | Multiplets, Doublets |

| -OCH₂CH₃ | 3.9 - 4.2 | Quartet |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing between δ 190 and 200 ppm. The aromatic carbons of the quinoline ring will resonate in the δ 110-160 ppm range. The carbons of the ethoxy group will be found in the upfield region, with the -OCH₂- carbon appearing around δ 60-70 ppm and the -CH₃ carbon at approximately δ 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Ethoxyquinoline-6-carbaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CHO | 190 - 200 |

| Quinoline C (Aromatic) | 110 - 160 |

| -OCH₂CH₃ | 60 - 70 |

| -OCH₂CH₃ | ~15 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be instrumental in tracing the connectivity within the quinoline ring and confirming the ethyl group of the ethoxy substituent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between different parts of the molecule, for instance, confirming the position of the ethoxy and aldehyde groups on the quinoline ring by observing correlations between the aldehydic proton and quinoline ring carbons, and between the ethoxy protons and their attached quinoline carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For 3-Ethoxyquinoline-6-carbaldehyde (C₁₂H₁₁NO₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (201.22 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of characteristic neutral fragments. Common fragmentation pathways could include the loss of the ethoxy group (-•OCH₂CH₃), the aldehyde group (-CHO), or a molecule of ethylene (B1197577) (C₂H₄) from the ethoxy group. The analysis of these fragment ions provides corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Ethoxyquinoline-6-carbaldehyde would be expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde would be prominent in the region of 1690-1715 cm⁻¹. The C-H stretch of the aldehyde proton would likely appear as a weaker band around 2720-2820 cm⁻¹. The presence of the aromatic quinoline ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H bending vibrations. The C-O stretching of the ethoxy group would be expected to show strong bands in the 1000-1300 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for 3-Ethoxyquinoline-6-carbaldehyde

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1690 - 1715 | Strong |

| C-H (Aldehyde) | 2720 - 2820 | Weak |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Ether) | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The quinoline ring system in 3-Ethoxyquinoline-6-carbaldehyde is a conjugated aromatic system, and the presence of the ethoxy and aldehyde substituents will influence its electronic structure and, consequently, its UV-Vis absorption spectrum.

The spectrum is expected to exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, characteristic of the extended conjugation in the quinoline ring, are expected to appear as strong absorption bands at shorter wavelengths (higher energy). The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is expected to be a weaker absorption band at a longer wavelength (lower energy). The specific λ(max) values would be dependent on the solvent used for the analysis.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the solid-state conformation and packing of a molecule.

Detailed Research Findings

For a compound like 3-Ethoxyquinoline-6-carbaldehyde, a single-crystal X-ray diffraction study would reveal key structural features. The analysis would determine the planarity of the quinoline ring system and the orientation of the ethoxy and carbaldehyde substituents relative to the ring. For instance, in the related molecule 2-Methoxyquinoline-3-carbaldehyde, the quinoline ring system is essentially planar, and the methoxy (B1213986) and aldehyde groups are nearly coplanar with the ring. nih.govresearchgate.net

Furthermore, the analysis would elucidate the intermolecular interactions that stabilize the crystal lattice. These can include hydrogen bonds, π-π stacking interactions between the aromatic rings of adjacent molecules, and other weaker van der Waals forces. In the crystal structure of 2-Methoxyquinoline-3-carbaldehyde, molecules are linked by C-H···O hydrogen bonds to form dimers, which are further connected through π-π interactions. nih.govresearchgate.net

Data Tables

Had the crystallographic data for 3-Ethoxyquinoline-6-carbaldehyde been available, it would be presented in a format similar to the interactive table below, which details the crystallographic parameters for 2-Methoxyquinoline-3-carbaldehyde as an illustrative example.

Interactive Crystal Data Table for 2-Methoxyquinoline-3-carbaldehyde

| Parameter | Value |

| Empirical Formula | C₁₁H₉NO₂ |

| Formula Weight | 187.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8206 (6) |

| b (Å) | 4.8446 (3) |

| c (Å) | 21.6828 (14) |

| β (°) | 90.612 (4) |

| Volume (ų) | 926.50 (10) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| R-factor | 0.044 |

This table presents data for 2-Methoxyquinoline-3-carbaldehyde and is for illustrative purposes only, as no specific data for 3-Ethoxyquinoline-6-carbaldehyde was found. nih.govresearchgate.net

Theoretical and Computational Studies on 3 Ethoxyquinoline 6 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. nih.gov These methods are frequently used to predict the electronic structure, geometry, and spectroscopic properties of organic compounds. nih.govcalvin.edu For quinoline (B57606) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have proven reliable in correlating theoretical data with experimental results. nih.govresearchgate.net

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.govwuxiapptec.com

For instance, in a study of 3-ethoxy-4-hydroxybenzaldehyde, a related compound, the HOMO and LUMO energies were calculated to understand charge transfer within the molecule. researchgate.netrasayanjournal.co.in Similarly, for various quinoline derivatives, HOMO-LUMO analysis has been used to elucidate their chemical stability and reactivity. eurjchem.com The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. nih.gov

To illustrate, the calculated HOMO and LUMO energies for a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, are -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap that suggests high chemical reactivity. nih.gov For 3-ethoxyquinoline-6-carbaldehyde, it is expected that the HOMO would be distributed over the electron-rich quinoline ring and the ethoxy group, while the LUMO would be localized on the electron-withdrawing carbaldehyde group and the pyridine (B92270) part of the quinoline system.

Table 1: Illustrative Frontier Molecular Orbital Energies of Related Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | B3LYP/6-31+G(d,p) | -0.26751 | -0.18094 | 0.08657 |

| 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one nih.gov | B3LYP/6-31G(d,p) | - | - | - |

Note: This table provides examples from related molecules to illustrate the application of HOMO-LUMO analysis. Specific values for 3-Ethoxyquinoline-6-carbaldehyde are not available in the cited literature.

Molecular geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. mdpi.compennylane.ai This is a fundamental step in most computational chemistry studies, as the accuracy of other calculated properties depends on an accurate molecular geometry. pennylane.ai Methods like Hartree-Fock (HF) and DFT are commonly employed for this purpose. mdpi.com

For quinoline derivatives, studies have shown that the quinoline ring system is typically planar. nih.gov In the case of 2-methoxyquinoline-3-carbaldehyde, crystallographic studies confirmed the planarity of the quinoline ring and that the methoxy (B1213986) and carbaldehyde groups are nearly coplanar with the ring system. nih.gov It is highly probable that 3-ethoxyquinoline-6-carbaldehyde would also adopt a largely planar conformation to maximize π-conjugation. Conformational analysis, especially concerning the orientation of the ethoxy and carbaldehyde groups relative to the quinoline ring, would be crucial to identify the global minimum energy structure. Such an analysis involves rotating the flexible dihedral angles and calculating the energy at each step to map the potential energy surface.

Table 2: Illustrative Optimized Geometrical Parameters of a Related Quinoline

| Parameter | Bond/Angle | 2-methoxyquinoline-3-carbaldehyde (Experimental X-ray Data) nih.gov |

| Bond Length | O1—C2 | 1.3510 (15) Å |

| N1—C2 | 1.2964 (16) Å | |

| O2—C12 | 1.1932 (16) Å | |

| Torsion Angle | C3—C2—O1—C11 | 173.6 (1)° |

| C2—C3—C12—O2 | 178.5 (2)° |

Note: This table presents experimental data for a related molecule to exemplify typical geometric parameters. Calculated values for 3-Ethoxyquinoline-6-carbaldehyde are not available.

Computational methods can predict various spectroscopic properties, providing valuable information for compound characterization. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals. eurjchem.com The calculation of vibrational frequencies using DFT can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.netrasayanjournal.co.in Furthermore, methods like Gauge-Including Atomic Orbital (GIAO) are used to predict NMR chemical shifts. eurjchem.com

For 3-ethoxy-4-hydroxybenzaldehyde, theoretical vibrational frequencies were calculated using DFT and compared with experimental FT-IR and FT-Raman spectra. researchgate.netrasayanjournal.co.in Similarly, for other quinoline derivatives, TD-DFT has been successfully used to interpret their electronic absorption spectra. eurjchem.com It is expected that the UV-Vis spectrum of 3-ethoxyquinoline-6-carbaldehyde would exhibit characteristic π-π* transitions associated with the quinoline aromatic system. The IR spectrum would show characteristic peaks for the C=O stretching of the aldehyde, C-O-C stretching of the ethoxy group, and various vibrations of the quinoline ring.

Table 3: Illustrative Predicted Spectroscopic Data for a Related Compound

| Spectroscopy | Method | Predicted Values (Example: 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde) eurjchem.com |

| UV-Vis (λmax) | TD-DFT/IEFPCM (Ethanol) | 337 nm, 281 nm, 269 nm |

| 1H NMR (δ, ppm) | GIAO | Calculated shifts for various protons |

| 13C NMR (δ, ppm) | GIAO | Calculated shifts for various carbons |

Note: This table illustrates the type of spectroscopic data that can be predicted computationally, using a related molecule as an example.

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating reaction mechanisms, providing insights into the feasibility of synthetic pathways and the nature of transient species like transition states. researchgate.netresearchgate.netrsc.org

While a specific computational study on the synthesis of 3-ethoxyquinoline-6-carbaldehyde was not found, the synthesis of related quinoline carbaldehydes often involves formylation reactions. nih.gov For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an activated aromatic ring. nih.gov Computational modeling of such a reaction for 3-ethoxyquinoline would involve identifying the reactants, intermediates, transition states, and products along the reaction coordinate. The energy profile can then be calculated to determine the activation barriers for each step, thus assessing the feasibility of the proposed pathway.

A study on the pyrolytic elimination of ethylene (B1197577) from ethoxyquinolines, including 3-ethoxyquinoline, utilized computational methods to investigate the reaction mechanism. nih.gov The study found that the decomposition occurs via a six-membered transition state leading to a keto tautomer and ethylene, and calculated the potential energy profiles for this process. nih.gov

The identification and characterization of transition states are central to understanding reaction mechanisms. A transition state represents the highest energy point along the reaction coordinate connecting reactants and products. Computational methods can be used to locate these structures and calculate their energies (activation energies). Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path.

In the study of the thermal decomposition of ethoxyquinolines, transition state structures for the 1,5-H atom shift were located and their energies calculated using methods like CBS-QB3, BMK, and M06-2X. nih.gov This analysis revealed that the formation of the keto tautomer via a six-membered transition state is energetically more favorable than the formation of the enol form through a four-membered transition state. nih.gov Similar analyses could be applied to key steps in the synthesis or subsequent reactions of 3-ethoxyquinoline-6-carbaldehyde to gain a deeper understanding of the underlying mechanisms.

Structure-Reactivity and Structure-Property Relationship Studies

The relationship between the molecular structure of a compound and its resulting reactivity and physical properties is a cornerstone of chemical science. For quinoline derivatives, including 3-Ethoxyquinoline-6-carbaldehyde, these relationships are explored through a combination of experimental and computational methods to predict their behavior in chemical reactions and their characteristics as materials.

Theoretical studies on quinoline derivatives often employ computational techniques like Density Functional Theory (DFT) to elucidate their electronic structure and reactivity. For instance, studies on similar quinoline-carbaldehyde systems have utilized DFT to analyze global and local quantum-molecular descriptors. arabjchem.org These descriptors help in understanding the chemical behavior of the molecules.

Key parameters often investigated in these studies include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. eurjchem.com

Molecular Electrostatic Potential (MEP): The MEP surface map provides a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attacks. eurjchem.com

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the interactions between filled and vacant orbitals within the molecule. This provides insights into intramolecular charge transfer, hyperconjugative interactions, and the stability arising from these interactions. arabjchem.orgeurjchem.com

Bond Dissociation Energy (BDE): BDE calculations are performed to predict the strength of specific chemical bonds within the molecule. This is particularly useful in understanding the stability of the compound and its propensity to undergo degradation reactions like autoxidation. arabjchem.org

In a study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, DFT calculations were used to determine the optimized geometry and electronic structure. eurjchem.com The HOMO-LUMO energy gap was calculated to assess chemical stability, and MEP analysis helped in identifying the electrophilic and nucleophilic sites. eurjchem.com Such studies provide a framework for understanding how the ethoxy and carbaldehyde groups on the quinoline core of 3-Ethoxyquinoline-6-carbaldehyde would influence its reactivity.

The following table summarizes key computational descriptors and their significance in structure-reactivity and structure-property relationship studies, based on research on related quinoline derivatives.

| Descriptor | Significance | Typical Application |

| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. | Predicting the kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Identifying locations for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Describes intramolecular charge transfer and bonding interactions. | Assessing the stability arising from hyperconjugation. |

| Bond Dissociation Energy (BDE) | Measures the strength of a chemical bond. | Evaluating the susceptibility to bond cleavage and degradation. |

These theoretical approaches are fundamental in designing novel quinoline derivatives with tailored properties for various applications, from medicinal chemistry to materials science. rsc.org

Molecular Dynamics Simulations (if applicable to non-biological systems)

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. While frequently applied to biological systems, MD simulations are also valuable for investigating the behavior of non-biological systems, such as the interaction of a molecule with a solvent or its aggregation properties.

For quinoline derivatives, MD simulations can provide insights into their conformational flexibility and intermolecular interactions. arabjchem.orgnih.gov These simulations model the behavior of a single molecule or a collection of molecules in a defined environment, such as a solvent box, over a specific period. arabjchem.orgmdpi.com

Key aspects that can be studied using MD simulations for a compound like 3-Ethoxyquinoline-6-carbaldehyde include:

Solvation and Radial Distribution Functions (RDFs): MD simulations can be used to understand how a molecule interacts with solvent molecules. By calculating RDFs, one can determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This is crucial for understanding solubility and how the solvent environment might influence the molecule's conformation and reactivity. A study on quinoline derivatives used RDFs to investigate their interactions with water molecules. arabjchem.org

Aggregation and Crystal Packing: At higher concentrations, molecules may start to aggregate. MD simulations can help in understanding the initial stages of this process and predict the likely arrangement of molecules in a condensed phase. This can be a precursor to understanding crystal packing, which is often stabilized by intermolecular interactions like C-H···O hydrogen bonds and π–π stacking, as observed in the crystal structure of the related 2-methoxyquinoline-3-carbaldehyde. researchgate.net

A typical MD simulation setup for a quinoline derivative might involve the following steps:

System Setup: A 3D model of the molecule is placed in a simulation box, which is then filled with solvent molecules (e.g., water).

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain equilibrium.

Production Run: The simulation is run for a specific duration (nanoseconds to microseconds), during which the trajectory of each atom is recorded.

Analysis: The trajectory is analyzed to extract information about the molecule's dynamics, conformation, and interactions with its environment.

The table below outlines the key parameters and outputs from MD simulations of quinoline derivatives.

| Simulation Parameter/Output | Description | Information Gained |

| Simulation Time | The duration of the simulation (e.g., 10 ns, 100 ns). arabjchem.orgmdpi.com | Provides a timescale over which the molecular motions are observed. |

| Ensemble (e.g., NPT) | The thermodynamic conditions under which the simulation is run (constant Number of particles, Pressure, and Temperature). arabjchem.org | Ensures the simulation mimics realistic experimental conditions. |

| Radial Distribution Function (RDF) | The probability of finding a particle at a distance r from another particle. arabjchem.org | Details the structure of the solvent around the molecule and specific intermolecular interactions. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Assesses the stability and conformational changes of the molecule during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Identifies flexible regions within the molecule, such as the side chains. |

Through such simulations, a deeper understanding of the dynamic behavior of 3-Ethoxyquinoline-6-carbaldehyde at the atomic level can be achieved, complementing the static picture provided by other computational methods.

Applications and Advanced Materials Research

Role as a Key Synthetic Intermediate in Organic Chemistry

As a bifunctional molecule, 3-Ethoxyquinoline-6-carbaldehyde is an exemplary organic building block. sigmaaldrich.com The aldehyde group provides a reactive site for a multitude of classic and contemporary chemical transformations, while the quinoline (B57606) core offers a robust and electronically tunable scaffold. This dual functionality allows for its use in diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse small molecules to explore chemical space for applications such as drug discovery. researchgate.net

The quinoline-carbaldehyde framework is a well-established starting point for the synthesis of more complex fused ring systems. The aldehyde group can readily participate in condensation and cyclization reactions to build new heterocyclic and polycyclic structures. For instance, quinoline-3-carbaldehydes are known to undergo reactions to produce a variety of nitrogen-containing heterocyclic scaffolds. mdpi.com

Research on related quinoline-3-carbaldehydes demonstrates their utility in powerful cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for example, has been employed to transform halogenated quinoline-carbaldehydes into 4,6,8-triarylquinoline-3-carbaldehydes, showcasing a method to build intricate polyaryl systems. mdpi.comnih.govresearchgate.net These reactions highlight the potential of such precursors to generate molecular complexity in a controlled manner. The resulting polycyclic scaffolds are of significant interest in medicinal chemistry. mdpi.com

A summary of representative synthetic transformations starting from quinoline-carbaldehyde derivatives is presented below.

| Starting Material Type | Reaction Type | Resulting Scaffold |

| Halogenated Quinoline-Carbaldehyde | Suzuki-Miyaura Cross-Coupling | Polyarylquinoline |

| 2-Alkynylanilines & Aldehydes | Tandem Condensation/Cyclization | Ring-Fused Quinolines |

| Quinoline-Carbaldehyde | Wittig Reaction | Styrylquinoline |

| Quinoline-Carbaldehyde | Hydrazine (B178648) Condensation | Quinoline Hydrazone |

This table illustrates the synthetic versatility of the quinoline-carbaldehyde core in generating diverse and complex molecular scaffolds.

The concept of using well-defined, functionalized molecules as "building blocks" is central to modern organic synthesis, particularly for creating libraries of compounds for high-throughput screening. sigmaaldrich.com 3-Ethoxyquinoline-6-carbaldehyde fits perfectly within this paradigm. Its structure can be strategically incorporated into larger molecules to impart specific properties, such as fluorescence or electrochemical activity.

The development of novel building blocks is crucial for accessing new chemical entities. For example, the use of tetrazole aldehydes as building blocks in multicomponent reactions has been shown to be a powerful strategy for creating complex, drug-like molecules. researchgate.netbeilstein-archives.org Similarly, the quinoline-malononitrile (QM) core, derived from quinoline aldehydes, has emerged as a high-performance building block for synthesizing fluorophores with aggregation-induced emission (AIE) properties, which are highly valuable for bioimaging. nih.gov These examples underscore the strategic importance of aldehyde-functionalized heterocycles like 3-Ethoxyquinoline-6-carbaldehyde in the synthesis of multifunctional small molecules. nih.gov

Applications in Functional Materials Science

The inherent photophysical properties of the quinoline ring system make its derivatives, including 3-Ethoxyquinoline-6-carbaldehyde, attractive candidates for the development of advanced functional materials. The extended π-conjugated system can be readily modified to tune absorption and emission characteristics.

The quinoline scaffold is a key component in many fluorescent probes. researchgate.net By functionalizing the quinoline core, researchers can design sensors that exhibit changes in their fluorescence properties upon interaction with specific analytes.

Two fluorescent sensors based on quinoline and pyridyl groups were designed to detect nitro-phenolic compounds and Zn²⁺ ions. rsc.org The sensors demonstrated high sensitivity, with detection limits for 2,4,6-trinitrophenol (TNP) in the parts-per-million (ppm) range and for Zn²⁺ in the parts-per-billion (ppb) range. rsc.org The sensing mechanism often involves chelation-enhanced fluorescence, where the binding of a metal ion to the probe enhances its emission intensity. rsc.org While not specific to 3-ethoxyquinoline-6-carbaldehyde, this research highlights the potential of the quinoline framework in creating sensitive and selective chemosensors.

Furthermore, related heterocyclic systems like quinoxalinones have been successfully encapsulated in lipid bilayers to function as luminescent pH sensors in aqueous solutions, with maximum sensitivity in the pH range of 3.0 to 6.0. researchgate.net This demonstrates the applicability of such heterocyclic dyes in biological and environmental sensing. mdpi.com

Sensing Applications of Quinoline-Based Probes

| Probe Type | Analyte | Detection Limit | Sensing Mechanism |

|---|---|---|---|

| Quinoline-Pyridyl Probe 1 | 2,4,6-Trinitrophenol (TNP) | 1.2 ppm | Photo-induced Electron Transfer |

| Quinoline-Pyridyl Probe 2 | 2,4,6-Trinitrophenol (TNP) | 0.3 ppm | Photo-induced Electron Transfer |

| Quinoline-Pyridyl Probe 1 | Zn²⁺ | 5 ppb | Chelation-Enhanced Fluorescence |

| Quinoline-Pyridyl Probe 2 | Zn²⁺ | 10 ppb | Chelation-Enhanced Fluorescence |

This interactive table summarizes the performance of various quinoline-based fluorescent probes for detecting explosives, metal ions, and pH changes. rsc.orgresearchgate.net

Polyarylquinoline-based compounds are recognized as an important class of materials for optoelectronic applications due to their electron-accepting properties and inherent fluorescence. mdpi.comnih.gov The quinoline scaffold can serve as an electron-deficient unit in donor-π-acceptor (D-π-A) systems, which are fundamental designs for many organic electronic materials. nih.gov

While direct studies on 3-Ethoxyquinoline-6-carbaldehyde for OLEDs are not prominent, research on analogous structures is insightful. For instance, a multifunctional luminescent material with a quinoxaline (B1680401) acceptor and triphenylamine (B166846) donors has been successfully applied in high-efficiency fluorescent OLEDs. rsc.org This demonstrates that nitrogen-containing heterocyclic cores derived from precursors like quinoline-carbaldehydes are highly relevant to the development of next-generation display and lighting technologies. The synthesis of such materials often relies on the versatile reactivity of building blocks that can be elaborated into complex, electronically active molecules. mdpi.comnih.gov

Photochromic and thermochromic materials are smart materials that undergo a reversible color change in response to light or temperature, respectively. labinsights.nlolikrom.com This behavior arises from a reversible transformation between two states with different absorption spectra. rsc.org Organic photochromic compounds like spiropyrans and diarylethenes have been extensively studied for applications in optical switches, data storage, and smart windows. labinsights.nlresearchgate.net

Thermochromism is the property of materials to change color with temperature. olikrom.com This can be due to various mechanisms, including phase transitions in liquid crystals or conformational changes in conjugated polymers. researchgate.netresearchgate.net Leuco dyes, which can switch between a colored and colorless state, are a common component in microencapsulated thermochromic systems. olikrom.com

Currently, the direct application or incorporation of 3-Ethoxyquinoline-6-carbaldehyde into photochromic or thermochromic materials is not extensively documented in scientific literature. The research in these fields has largely focused on other classes of organic molecules, such as spiropyrans, fulgides, and specific conjugated polymers, as the active components. labinsights.nlolikrom.comjcu.edu.au

Applications in Catalysis Research

The utility of quinoline scaffolds in catalysis is well-documented, with their derivatives serving as crucial ligands and precursors. However, research specifically employing 3-Ethoxyquinoline-6-carbaldehyde in these roles has not been reported.

Ligands for Transition Metal Catalysis (e.g., in C-C bond formation)

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) bonds. The effectiveness of these catalytic systems often relies on the design of organic ligands that coordinate to the metal center, influencing its reactivity, selectivity, and stability. Quinoline-based molecules are frequently explored as ligands due to the nitrogen atom's ability to coordinate with metals like palladium, nickel, and copper.

Despite the potential of the quinoline framework, there is currently no available scientific literature that describes the synthesis or application of 3-Ethoxyquinoline-6-carbaldehyde as a ligand for transition metal-catalyzed reactions, including C-C bond formation. Research in this specific area has yet to be published.

Precursors for Organocatalysts

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. The development of new organocatalysts often involves the modification of existing molecular scaffolds to tune their catalytic activity and stereoselectivity. The aldehyde functional group on 3-Ethoxyquinoline-6-carbaldehyde makes it a theoretical candidate for derivatization into various organocatalytic structures, such as those used in iminium or enamine activation cycles.

However, a review of current research indicates that 3-Ethoxyquinoline-6-carbaldehyde has not been utilized as a precursor for the synthesis of any reported organocatalysts. There are no studies detailing its conversion into catalytically active molecules for any class of organic transformation.

Chemical Sensors and Detection Systems (excluding biological analytes)

The development of chemical sensors for the detection of non-biological analytes is critical for environmental monitoring, industrial process control, and safety applications. Quinoline derivatives are often investigated for these purposes due to their inherent photophysical properties, such as fluorescence, which can be modulated upon interaction with a target analyte. The electron-deficient nature of the quinoline ring system, combined with the electronic character of its substituents, can be harnessed to create sensitive and selective sensing platforms.

While the general class of quinoline carbaldehydes has been explored in sensor development, there is no specific research available that details the use of 3-Ethoxyquinoline-6-carbaldehyde in the design or fabrication of chemical sensors for the detection of non-biological molecules or ions. Its potential in this field remains unexplored in the scientific literature.

Future Research Directions and Challenges

Development of More Efficient and Stereoselective Synthetic Routes

Current synthetic strategies for quinoline (B57606) derivatives, while diverse, often face challenges in terms of efficiency, scalability, and environmental impact. rsc.orgtandfonline.com Future research should focus on developing more streamlined and sustainable methods to access 3-ethoxyquinoline-6-carbaldehyde.

One promising avenue is the advancement of multicomponent reactions (MCRs). rsc.orgnih.gov MCRs offer the advantage of constructing complex molecules like quinolines in a single step from multiple starting materials, which improves atom economy and reduces waste. rsc.orgnih.gov Investigating novel MCRs tailored for the synthesis of 3-ethoxy-substituted quinolines could significantly enhance efficiency. rsc.org

Furthermore, the development of stereoselective synthetic routes is crucial, particularly for applications where chirality is a key determinant of function. While the core of 3-ethoxyquinoline-6-carbaldehyde is achiral, many of its potential derivatives could possess stereocenters. The use of chiral catalysts, such as organocatalysts or transition-metal complexes, in reactions involving the aldehyde group could enable the synthesis of enantiomerically pure compounds.

Exploration of Novel Reactivity Modes and Transformations

The chemical reactivity of 3-ethoxyquinoline-6-carbaldehyde is largely dictated by the aldehyde and the quinoline core. While classical condensation reactions of the aldehyde group are known, there is significant scope to explore novel transformations. acs.orgacs.org

For instance, the application of N-heterocyclic carbene (NHC) catalysis could unlock new reactivity patterns for the aldehyde group, enabling transformations beyond simple condensations. rsc.org Additionally, the quinoline ring itself can undergo various functionalization reactions. frontiersin.org Exploring C-H activation strategies to selectively introduce new functional groups at other positions on the quinoline ring would vastly expand the accessible chemical space of its derivatives. rsc.org This would allow for the fine-tuning of electronic and steric properties for specific applications.

Integration of 3-Ethoxyquinoline-6-carbaldehyde into Emerging Functional Materials